molecular formula C19H17NO3 B14477031 Ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate CAS No. 65954-97-4

Ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate

Cat. No.: B14477031
CAS No.: 65954-97-4
M. Wt: 307.3 g/mol
InChI Key: FLNZAFDLDIFUBN-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate is an organic compound with a complex structure that includes cyano, hydroxy, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-cyanoacetate with benzaldehyde derivatives under basic conditions to form the corresponding intermediate. This intermediate is then subjected to further reactions to introduce the hydroxy and ester groups, resulting in the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of amides or esters with different alkyl or aryl groups.

Scientific Research Applications

Ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the hydroxy and ester groups can undergo various transformations, leading to the formation of active metabolites. These metabolites can interact with biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoate: Similar structure but with a trifluoromethyl group.

    4,4-Diphenyl-3-buten-2-one: Lacks the cyano and ester groups but has a similar core structure.

Uniqueness

Ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential biological activity. Its combination of cyano, hydroxy, and ester groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

65954-97-4

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate

InChI

InChI=1S/C19H17NO3/c1-2-23-19(22)16(13-20)17(14-9-5-3-6-10-14)18(21)15-11-7-4-8-12-15/h3-12,18,21H,2H2,1H3

InChI Key

FLNZAFDLDIFUBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)C(C2=CC=CC=C2)O)C#N

Origin of Product

United States

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